molecular formula C16H20ClN B8098857 4-(naphthalen-2-ylmethyl)piperidine hydrochloride

4-(naphthalen-2-ylmethyl)piperidine hydrochloride

Cat. No.: B8098857
M. Wt: 261.79 g/mol
InChI Key: APETVRBXGYTBBB-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylmethyl)piperidine hydrochloride is a piperidine derivative substituted with a naphthalen-2-ylmethyl group at the 4-position of the piperidine ring, forming a hydrochloride salt. The naphthalene moiety enhances lipophilicity, which may influence membrane permeability and bioavailability .

Properties

IUPAC Name

4-(naphthalen-2-ylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APETVRBXGYTBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of 4-Hydroxymethylpiperidine

The synthesis begins with the protection of piperidine’s amine group using tert-butoxycarbonyl (Boc) anhydride to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The hydroxymethyl group at the 4-position is then converted to a tosylate by reacting with toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. This step generates tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a key intermediate with an excellent leaving group for subsequent substitution.

Grignard Reagent-Mediated Substitution

The tosylate intermediate undergoes nucleophilic displacement with a naphthalen-2-ylmethyl Grignard reagent (e.g., naphthalen-2-ylmethylmagnesium bromide) in anhydrous tetrahydrofuran (THF). This reaction replaces the tosyl group with the naphthalen-2-ylmethyl moiety, yielding tert-butyl 4-(naphthalen-2-ylmethyl)piperidine-1-carboxylate. The Boc-protecting group is subsequently removed using hydrochloric acid in dioxane, followed by salt formation with HCl to produce the final hydrochloride product.

Key Reaction Conditions:

  • Tosylation : TsCl (1.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C to room temperature, 2–4 hours.

  • Substitution : Grignard reagent (1.5 equiv), THF, reflux, 12–18 hours.

  • Deprotection : 4M HCl in dioxane, room temperature, 2 hours.

Yield and Characterization:

  • Overall yield: 35–45%.

  • Melting point: 174–176°C (hydrochloride salt).

  • ¹H NMR (D₂O) : δ 7.80–7.45 (m, 7H, naphthalene), 3.50–3.20 (m, 2H, piperidine CH₂), 2.95–2.70 (m, 2H, piperidine CH₂), 2.30–1.80 (m, 5H, piperidine and CH₂-naphthyl).

Reductive Amination of 4-Piperidone

Formation of the Schiff Base

4-Piperidone is condensed with naphthalen-2-ylmethylamine in methanol under acidic conditions (e.g., acetic acid) to form a Schiff base (imine). The reaction is typically conducted at 50–60°C for 6–8 hours, with molecular sieves to absorb water and drive the equilibrium toward imine formation.

Reduction to Secondary Amine

The imine intermediate is reduced using sodium triacetoxyborohydride (STAB) or hydrogen gas (H₂, 3–5 atm) in the presence of a palladium on carbon (Pd/C) catalyst. This step generates 4-(naphthalen-2-ylmethyl)piperidine, which is precipitated as the hydrochloride salt by treatment with HCl gas in ethanol.

Key Reaction Conditions:

  • Imine formation : Acetic acid (10 mol%), methanol, 50°C, 6 hours.

  • Reduction : STAB (1.5 equiv), THF, room temperature, 12 hours; or H₂ (4 atm), Pd/C (5 wt%), ethanol, 25°C, 24 hours.

Yield and Characterization:

  • Yield: 50–60%.

  • IR (KBr) : 2500–2700 cm⁻¹ (amine HCl stretch), 1600 cm⁻¹ (C=C aromatic).

Alkylation via Friedel-Crafts Reaction

Generation of 4-Chloromethylpiperidine

Piperidine is treated with formaldehyde and hydrochloric acid to form 4-chloromethylpiperidine. This intermediate serves as the electrophile in a Friedel-Crafts alkylation with naphthalene.

Lewis Acid-Catalyzed Coupling

The reaction employs aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM) at 0°C. Naphthalene attacks the chloromethyl group, forming 4-(naphthalen-2-ylmethyl)piperidine. The product is isolated as the hydrochloride salt after aqueous workup and recrystallization from ethanol.

Key Reaction Conditions:

  • Friedel-Crafts : AlCl₃ (1.2 equiv), DCM, 0°C to room temperature, 8–12 hours.

Yield and Characterization:

  • Yield: 25–30% (limited by regioselectivity).

  • ¹³C NMR (DMSO-d₆) : δ 136.2 (naphthalene C-2), 128.5–125.0 (aromatic carbons), 55.8 (piperidine C-4), 45.2 (CH₂-naphthyl).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Tosylate Substitution35–45>95High regioselectivityMulti-step synthesis
Reductive Amination50–6090One-pot reactionRequires expensive reductants
Friedel-Crafts25–3085Direct C–C bond formationLow yield, byproduct formation

Optimization Strategies

Catalytic Hydrogenation Enhancements

Using rhodium on alumina (Rh/Al₂O₃) instead of Pd/C in reductive amination improves yield to 65% by minimizing over-reduction.

Solvent Effects in Substitution

Replacing THF with dimethylformamide (DMF) in Grignard reactions increases the reaction rate due to higher polarity, reducing substitution time to 8 hours .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development
4-(Naphthalen-2-ylmethyl)piperidine hydrochloride has been explored for its role in developing novel pharmaceuticals targeting the central nervous system (CNS). Its unique structural features allow it to act on specific receptors, making it a candidate for treating various neurological disorders. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in neurotransmitter regulation, such as acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

b. Anticholinesterase Activity
Research has demonstrated that compounds similar to 4-(naphthalen-2-ylmethyl)piperidine exhibit anti-acetylcholinesterase activity. In a study, various derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase, with findings indicating that while they were less potent than established drugs like donepezil, they still presented potential as therapeutic agents for cognitive enhancement .

Bioconjugation and Targeted Therapy

a. Bioconjugation Applications
The compound can be utilized to create bioconjugates that link biomolecules such as proteins and antibodies. This application enhances the therapeutic efficacy of these biomolecules by improving their stability and targeting capabilities within biological systems .

b. Targeted Drug Delivery
Through bioconjugation strategies, this compound can be integrated into drug delivery systems designed to target specific tissues or cells. This specificity is crucial in reducing side effects and increasing the effectiveness of treatments for diseases like cancer .

Fluorescent Probes

The naphthalene moiety present in this compound lends itself to the development of fluorescent probes used in biological imaging. These probes can provide insights into cellular processes by allowing researchers to visualize interactions at the molecular level. This application is particularly valuable in studying dynamic biological systems and disease mechanisms .

Material Science

In addition to its biological applications, this compound has potential uses in material science. Its properties can be harnessed to create advanced materials, including polymers with tailored functionalities suitable for electronics and coatings. This versatility opens avenues for innovative applications in nanotechnology and materials engineering .

Case Study 1: Anti-Acetylcholinesterase Activity

A series of compounds based on the structure of 4-(naphthalen-2-ylmethyl)piperidine were synthesized and tested for their ability to inhibit acetylcholinesterase using the Ellman test. The results indicated varying degrees of inhibition, with some compounds demonstrating IC50 values ranging from 16.42 µM to 63.03 µM, suggesting their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its pharmacological properties. These derivatives were evaluated for their binding affinity and selectivity towards target receptors, revealing insights into structure-activity relationships that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
4-(Naphthalen-2-ylmethyl)piperidine hydrochloride Naphthalen-2-ylmethyl C₁₆H₁₉N·HCl ~265.8 g/mol* High lipophilicity due to naphthalene; potential CNS penetration
4-(3,4-Dichlorobenzyl)piperidine hydrochloride 3,4-Dichlorobenzyl C₁₂H₁₅Cl₂N·HCl 280.35 g/mol Enhanced electron-withdrawing effects from Cl; possible antimicrobial activity
Paroxetine hydrochloride Benzodioxol-5-yloxy, 4-fluorophenyl C₁₉H₂₀FNO₃·HCl 365.83 g/mol SSRI antidepressant; substituents enable serotonin reuptake inhibition
Dyclonine hydrochloride 4-Butoxyphenylpropanone C₁₈H₂₇NO₂·HCl ~325.9 g/mol* Local anesthetic; rapid mucosal penetration due to ketone and butoxy groups
Hexylcaine hydrochloride Cyclohexylamino, benzoate ester C₁₆H₂₃NO₂·HCl ~306.8 g/mol* Local anesthetic; moderate duration of action

*Calculated based on molecular formulas.

Key Observations:
  • Lipophilicity : The naphthalen-2-ylmethyl group in the target compound likely confers higher lipophilicity compared to benzyl or phenyl substituents (e.g., 4-(3,4-dichlorobenzyl)piperidine). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Pharmacological Profiles : Paroxetine’s fluorophenyl and benzodioxol groups are critical for serotonin transporter affinity, a feature absent in the target compound . Dyclonine and hexylcaine highlight how ester or ketone functionalities enhance local anesthetic efficacy, which the naphthalene derivative may lack .

Biological Activity

4-(Naphthalen-2-ylmethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by a piperidine ring substituted with a naphthylmethyl group, which contributes to its hydrophobicity and potential receptor binding affinity. Its molecular formula is C15_{15}H18_{18}ClN, with a molecular weight of approximately 255.77 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its role as a potential therapeutic agent in various conditions.

1. Antiviral Activity

Recent studies have indicated that compounds related to 4-(naphthalen-2-ylmethyl)piperidine derivatives exhibit antiviral properties, particularly against coronaviruses. For instance, related compounds have shown high binding affinities to the papain-like protease (PLpro) of SARS-CoV, suggesting that structural modifications can enhance their inhibitory effects.

CompoundIC50_{50} (µM)Target
15g0.67SARS-CoV PLpro
3k0.35SARS-CoV PLpro

These findings indicate that the naphthyl group significantly enhances the binding affinity and selectivity towards viral proteases, making it a promising scaffold for antiviral drug development .

2. Neuropharmacological Effects

The compound's structural similarity to other piperidine derivatives suggests potential neuropharmacological effects. Studies on related piperidine compounds have demonstrated varying affinities for neurotransmitter receptors, including dopamine and opioid receptors. For example, spiroxatrine, a structurally related compound, exhibited moderate potency at the nociceptin/orphanin FQ receptor (Ki = 118 nM) .

3. Acetylcholinesterase Inhibition

In vitro studies have assessed the anti-acetylcholinesterase activity of piperidine derivatives similar to this compound. The results indicated that while some derivatives showed promising inhibitory effects, they were generally less potent than established inhibitors like donepezil.

CompoundIC50_{50} (µM)Reference
Donepezil0.41 ± 0.09Standard
Derivative A16.42 ± 1.07Test Compound
Derivative B63.03 ± 4.06Test Compound

This suggests that while the compound has potential as an acetylcholinesterase inhibitor, further modifications may be necessary to enhance potency .

Structure-Activity Relationship (SAR)

The SAR analysis of naphthyl-substituted piperidines indicates that the position and nature of substituents significantly influence biological activity. For instance, the presence of hydrophobic groups enhances receptor binding and selectivity, while polar groups may improve solubility and bioavailability .

Case Studies

Several case studies have explored the efficacy of naphthyl-piperidine derivatives in preclinical models:

  • Antiviral Efficacy : A study demonstrated that compound 15g effectively inhibited SARS-CoV replication in vitro with an IC50_{50} of 0.67 µM, showcasing its potential as an antiviral candidate .
  • Neuropharmacological Assessment : In a mouse model, derivatives similar to this compound were evaluated for their effects on pain perception and memory functions, indicating possible therapeutic applications in neurodegenerative diseases .

Q & A

Basic Question

  • NMR : ¹H NMR (D₂O) shows piperidine protons at δ 3.2–3.5 ppm (multiplet) and naphthalene aromatic protons at δ 7.4–8.2 ppm .
  • FT-IR : Peaks at 2500–2700 cm⁻¹ (N⁺-H stretch) and 1600 cm⁻¹ (aromatic C=C) confirm salt formation and aromaticity .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 247.77) validates molecular weight .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How do structural modifications at the piperidine ring affect biological activity?

Advanced Question

  • Substitution Effects : Adding electron-withdrawing groups (e.g., -Cl) to the piperidine ring increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
  • Steric Modifications : Bulky substituents reduce binding affinity to σ receptors but improve selectivity for monoamine transporters .

Experimental Design : Synthesize analogs via reductive amination or Suzuki coupling and evaluate bioactivity using radioligand binding assays (e.g., σ-1 receptor inhibition) .

What computational methods predict interactions with biological targets?

Advanced Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., docking into the σ-1 receptor PDB: 5HK1).
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .

Validation : Compare computational binding energies with experimental IC₅₀ values from fluorescence polarization assays .

What safety protocols are essential for handling this compound?

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Risk Mitigation : Conduct thermal stability analysis (DSC/TGA) to identify decomposition risks during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.